

## Omzotirome: A Novel Cardiometabolic Modulator in Diabetes Management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Omzotirome |           |
| Cat. No.:            | B1263094   | Get Quote |

A Comparative Analysis of Efficacy Against Established Diabetes Medications

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Omzotirome (formerly TRC-150094) is an investigational, orally administered, selective thyroid hormone receptor-beta (TRβ) agonist in late-stage clinical development for the treatment of type 2 diabetes and associated cardiometabolic conditions.[1] Its mechanism of action, which aims to harness the metabolic benefits of thyroid hormone while avoiding its deleterious cardiac effects, positions it as a potentially novel therapeutic option. This guide provides a comparative analysis of Omzotirome's efficacy against two leading classes of established diabetes medications: glucagon-like peptide-1 (GLP-1) receptor agonists and sodium-glucose cotransporter-2 (SGLT2) inhibitors.

Disclaimer: The efficacy data for **Omzotirome** presented in this guide is based on Phase 2 clinical trial results. As of the time of publication, Phase 3 clinical trial data for **Omzotirome**, particularly regarding the primary endpoint of HbA1c reduction, has not been made publicly available. Therefore, the comparisons drawn should be considered preliminary and interpreted with caution pending the release of comprehensive Phase 3 results.

#### **Mechanism of Action: A Targeted Approach**



**Omzotirome** selectively activates the thyroid hormone receptor-beta ( $TR\beta$ ), which is predominantly expressed in the liver. This selective activation is designed to mediate the beneficial metabolic effects of thyroid hormone, such as:

- Improved insulin sensitivity: Enhancing the body's response to insulin.
- Reduced gluconeogenesis: Decreasing the liver's production of glucose.
- Lowered atherogenic lipids: Reducing levels of LDL cholesterol and triglycerides.

Crucially, **Omzotirome** has a lower affinity for the thyroid hormone receptor-alpha (TRα), which is primarily found in the heart and bone. This selectivity aims to avoid the adverse cardiac effects, such as tachycardia and arrhythmias, and potential bone density loss associated with non-selective thyroid hormone receptor activation.

#### **Signaling Pathway of Omzotirome**



Click to download full resolution via product page

Caption: Signaling pathway of **Omzotirome** in a hepatocyte.

#### **Comparative Efficacy**



The following table summarizes the available efficacy data for **Omzotirome** from its Phase 2 trial and compares it with the established efficacy of leading GLP-1 receptor agonists (Semaglutide) and SGLT2 inhibitors (Empagliflozin) from their respective pivotal clinical trial programs.

| Efficacy Parameter                     | Omzotirome (TRC-<br>150094)[2][3]                                                    | Semaglutide (GLP-<br>1 RA)[4]                                    | Empagliflozin<br>(SGLT2i)[1][5]                               |
|----------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------|
| Glycemic Control                       |                                                                                      |                                                                  |                                                               |
| HbA1c Reduction                        | Data not available from Phase 2/3 trials                                             | -1.5% to -1.8% (vs.<br>placebo)                                  | -0.7% to -0.8% (vs. placebo)                                  |
| Fasting Plasma Glucose (FPG) Reduction | 13.9 to 21.7 mg/dL (at<br>25mg and 50mg<br>doses)                                    | Significant reductions observed                                  | Significant reductions observed                               |
| Body Weight                            |                                                                                      |                                                                  |                                                               |
| Change in Body<br>Weight               | Weight neutral                                                                       | -5.3 kg to -6.5 kg (vs. placebo)                                 | -2.1 kg to -2.5 kg (vs. placebo)                              |
| Cardiometabolic Parameters             |                                                                                      |                                                                  |                                                               |
| Mean Arterial Pressure (MAP) Reduction | 3.1 to 4.2 mmHg                                                                      | Reductions in systolic blood pressure observed                   | Reductions in systolic blood pressure observed                |
| Lipid Profile                          | Favorable effect on lowering atherogenic lipid fractions (e.g., non-HDL cholesterol) | Improvements in lipid profiles observed                          | Improvements in lipid profiles observed                       |
| Cardiovascular<br>Outcomes             | Data not available                                                                   | Reduction in Major<br>Adverse<br>Cardiovascular Events<br>(MACE) | Reduction in MACE<br>and hospitalization for<br>heart failure |

## **Experimental Protocols**



# Omzotirome (TRC-150094) Phase 2 Trial (CTRI/2013/03/003444)[2]

- Study Design: A randomized, multicenter, double-blind, placebo-controlled, parallel-group,
   Phase 2 study.
- Participants: 225 subjects with type 2 diabetes and dyslipidemia receiving standard of care.
   Key inclusion criteria included a body mass index of 23-35 kg/m², age between 30 and 65 years, fasting glucose of ≥126 mg/dL or HbA1c of ≥6.4%, and elevated apolipoprotein-B and triglycerides.
- Intervention: Subjects were randomly assigned to one of three doses of Omzotirome (25, 50, or 75 mg) or placebo, administered once daily for 24 weeks.
- · Primary Efficacy Endpoints:
  - Change from baseline in Fasting Plasma Glucose (FPG).
  - Change from baseline in fasting insulin.
- Secondary Efficacy Endpoints:
  - Change from baseline in Mean Arterial Pressure (MAP).
  - Change from baseline in apolipoprotein B (ApoB).
  - Safety and tolerability.

### Semaglutide (SUSTAIN Clinical Trial Program)[6][7]

- Study Design: The SUSTAIN program consisted of a series of Phase 3, randomized, controlled trials evaluating the efficacy and safety of once-weekly subcutaneous semaglutide in various populations of patients with type 2 diabetes.
- Participants: Thousands of patients with type 2 diabetes, including those on various background therapies (metformin, sulfonylureas, insulin).



- Intervention: Semaglutide (typically 0.5 mg or 1.0 mg) compared with placebo, active comparators (e.g., sitagliptin, exenatide extended-release), or as an add-on to existing therapies.
- Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period (typically 30 to 56 weeks).
- Key Secondary Efficacy Endpoints:
  - Change from baseline in body weight.
  - Proportion of patients achieving HbA1c targets.
  - Cardiovascular outcomes (in dedicated trials like SUSTAIN-6).

#### **Empagliflozin (EMPA-REG OUTCOME Trial)[1][5][8]**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.
- Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.
- Intervention: Empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care.
- Primary Efficacy Endpoint: A composite of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).
- · Key Secondary Efficacy Endpoints:
  - A composite of the primary endpoint plus hospitalization for unstable angina.
  - Change from baseline in HbA1c, body weight, and blood pressure.
  - Renal outcomes.

### **Experimental Workflow**





# Typical Phase 3 Clinical Trial Workflow for a Novel Diabetes Medication



Click to download full resolution via product page

Caption: A generalized workflow for a Phase 3 diabetes clinical trial.

#### Conclusion







**Omzotirome**, with its selective TRβ agonist activity, presents a unique mechanism of action for the management of type 2 diabetes and its associated cardiometabolic comorbidities. Preliminary Phase 2 data suggests beneficial effects on glycemic parameters (FPG), blood pressure, and atherogenic lipids, with the notable characteristic of being weight-neutral.

However, a direct and comprehensive comparison of its efficacy against established and highly effective treatments like GLP-1 receptor agonists and SGLT2 inhibitors is currently hampered by the lack of publicly available Phase 3 data, particularly for the key endpoint of HbA1c reduction. While GLP-1 RAs and SGLT2i have demonstrated robust glucose-lowering, significant weight loss benefits, and proven cardiovascular risk reduction, **Omzotirome**'s potential role in the diabetes treatment landscape will become clearer upon the successful completion and reporting of its ongoing Phase 3 trials. The scientific community awaits these results to fully understand the clinical value and positioning of this novel cardiometabolic modulator.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugs affecting HbA1c levels PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Omzotirome: A Novel Cardiometabolic Modulator in Diabetes Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263094#omzotirome-s-efficacy-compared-to-existing-diabetes-medications]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com